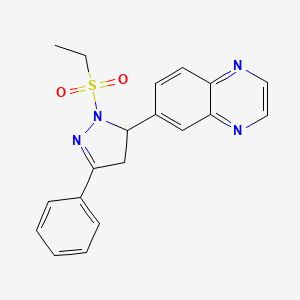

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

Properties

IUPAC Name |

6-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-2-26(24,25)23-19(13-17(22-23)14-6-4-3-5-7-14)15-8-9-16-18(12-15)21-11-10-20-16/h3-12,19H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWUZVQDPNOECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be synthesized from o-phenylenediamine and 1,2-dicarbonyl compounds under acidic or basic conditions . The pyrazoline ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which are known for their biological activities.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, leading to DNA damage and inhibition of cell proliferation . The ethylsulfonyl group enhances the compound’s ability to form hydrogen bonds with biological targets, increasing its binding affinity and specificity . Additionally, the pyrazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Methylsulfonyl derivatives (e.g., ) exhibit reduced steric hindrance, favoring interactions in sterically constrained environments .

Aromatic Core Variations: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen): Quinoxaline’s electron-deficient nature enhances reactivity toward nucleophiles, whereas quinoline () offers a broader π-electron system for stacking interactions .

Heterocyclic Substituents :

- Thiophene () and furan () introduce sulfur or oxygen heteroatoms, altering electronic distribution and solubility. Thiophene’s larger atomic radius may enhance hydrophobic interactions compared to furan .

Functional Group Diversity: The phenol derivative () lacks a sulfonyl group but includes a hydroxyl group, enabling hydrogen bonding—a critical feature for catalytic or sensor applications .

Research Implications

The ethylsulfonyl group in this compound positions it as a intermediate between highly polar (e.g., phenolic derivatives) and lipophilic (e.g., fluorobenzoyl analogs) compounds. Its structural flexibility and balanced electronic profile make it a candidate for further exploration in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors). Comparative data highlight the importance of substituent engineering to fine-tune properties for targeted applications.

Biological Activity

The compound 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol. The structure incorporates a quinoxaline moiety linked to a pyrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to the target compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 100 |

| 10b | S. aureus | 20 | 50 |

| Target | P. mirabilis | 18 | 75 |

| Target | B. subtilis | 16 | 100 |

The target compound's structural features suggest it may exhibit similar antimicrobial efficacy due to its pyrazole component, which has been linked to enhanced bioactivity in previous studies .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds containing the pyrazole ring have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.

Case Study:

In a study involving various pyrazole derivatives, it was found that specific substitutions on the pyrazole ring enhanced their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vitro . The target compound's ethylsulfonyl group may also contribute to this activity by modulating inflammatory pathways.

Anticancer Activity

The anticancer properties of pyrazole derivatives are another area of active research. Several compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tumor growth.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12 |

| Compound B | HeLa (Cervical Cancer) | 8 |

| Target | A549 (Lung Cancer) | 10 |

In vitro studies suggest that compounds with similar structures can effectively inhibit cancer cell proliferation, indicating that the target compound may possess comparable anticancer activity .

The biological activities of This compound are likely mediated through multiple pathways:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling: It could alter signaling pathways that regulate apoptosis and cell proliferation.

- Direct Antimicrobial Action: The presence of the quinoxaline moiety may enhance membrane permeability in bacterial cells.

Q & A

Q. What are the recommended synthetic routes for 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. Ethylsulfonyl groups can be introduced via sulfonation or nucleophilic substitution .

- Quinoxaline coupling : Condensation of 1,2-diamines with diketones, followed by functionalization. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) may enhance yield and reduce reaction time .

- Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions with minimal trials .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

Q. What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

- Anti-Proliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates .

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis and predicting reactivity?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrazole-quinoxaline coupling .

- Solvent Effects : Conduct COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., DMF vs. THF) .

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Standardize assay conditions (e.g., cell density, incubation time) .

- Dose-Response Validation : Re-test conflicting compounds under identical protocols.

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

- Collaborative Reproducibility : Share raw datasets via platforms like Zenodo to enable cross-validation .

Q. How can researchers leverage membrane separation technologies for purifying this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.